molecular formula C17H16F2N2O3S B2878561 N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide CAS No. 899994-35-5

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B2878561
CAS No.: 899994-35-5
M. Wt: 366.38
InChI Key: ISKHPBHNJWCHJQ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 1,2-thiazinane ring sulfonated at the 1,1-position (1,1-dioxido group) and a 2,4-difluorophenyl substituent on the amide nitrogen. The compound’s structure combines a sulfonated six-membered thiazinane heterocycle with a fluorinated aromatic system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKHPBHNJWCHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps:

    Formation of the 2,4-difluorophenyl intermediate:

    Synthesis of the 1,1-dioxido-1,2-thiazinan ring: This can be achieved by cyclization reactions involving sulfur-containing precursors and appropriate oxidizing agents to introduce the sulfone group.

    Coupling of intermediates: The final step involves coupling the 2,4-difluorophenyl intermediate with the 1,1-dioxido-1,2-thiazinan ring through amide bond formation using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the dioxido-thiazinan ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide-Thiazinane Derivatives

Key Compound : 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide ()
  • Molecular Formula : C₁₇H₁₆ClFN₂O₃S
  • Structural Differences :
    • Chlorine at the benzamide’s 2-position vs. hydrogen in the target compound (assuming the target lacks this substituent).
    • 2-Fluorophenyl vs. 2,4-difluorophenyl on the amide nitrogen.
  • Impact :
    • The chloro substituent increases molecular mass (382.834 g/mol vs. ~379 g/mol estimated for the target) and may enhance lipophilicity.
    • Reduced fluorine content in the analog might lower electronegativity and alter binding interactions in biological systems .
Key Compound : 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide ()
  • Molecular Formula: Not explicitly stated, but includes bromo and methylphenoxy groups.
  • Structural Differences: Phenoxy substituent on the thiazinane vs. benzamide linkage in the target.
  • Impact: The phenoxy group may increase rigidity, while the benzamide in the target compound offers hydrogen-bonding capacity via the amide carbonyl .

Heterocyclic Core Modifications

Key Compound : PC945 ()
  • Molecular Formula : C₃₄H₃₀F₃N₅O₃
  • Structural Differences :
    • Triazole core vs. thiazinane in the target compound.
    • Both share a 2,4-difluorophenyl group but differ in the heterocyclic system.
  • Impact: Triazoles (e.g., PC945) are known for antifungal activity via cytochrome P450 inhibition, whereas thiazinanes may target different pathways. The sulfonated thiazinane in the target compound could improve solubility compared to non-sulfonated analogs .
Key Compound : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()
  • Molecular Formula : C₂₄H₂₀N₂O₂S
  • Structural Differences: Thiazolidinone core vs. thiazinane. Methoxyphenyl and methyl groups vs. difluorophenyl.
  • Impact: The thiazolidinone’s conjugated system may enhance UV absorption, while the thiazinane’s sulfone group in the target compound could increase metabolic stability .

Agrochemical and Pharmaceutical Analogs

Key Compound : Diflufenican ()
  • Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
  • Structural Differences: Pyridinecarboxamide vs. benzamide-thiazinane. Additional trifluoromethylphenoxy group.
  • Impact :
    • Diflufenican’s pyridine core and trifluoromethyl group contribute to herbicidal activity, suggesting the target compound’s thiazinane moiety might be tailored for different applications (e.g., antifungal or anti-inflammatory) .

Spectral Features

  • IR Spectroscopy :
    • Target Compound : Expected C=O stretch ~1660–1680 cm⁻¹ (amide), S=O stretches ~1150–1250 cm⁻¹ (sulfone).
    • Analog : Confirmed C=S absence (1243–1258 cm⁻¹ for thione tautomer) and NH stretches at 3150–3319 cm⁻¹, similar to the target’s amide NH .
  • NMR :
    • Fluorine atoms in the target compound would produce distinct ¹⁹F NMR signals, while the thiazinane’s protons would resonate in the δ 3.0–4.0 ppm range (cf. ’s thiazinane derivatives) .

Data Table: Key Compounds and Properties

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Notable Features Reference ID
N-(2,4-Difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide (Target) C₁₈H₁₆F₂N₂O₃S ~378.39 2,4-Difluorophenyl, 1,1-dioxido-thiazinane Sulfonated thiazinane, fluorinated aryl N/A
2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide C₁₇H₁₆ClFN₂O₃S 382.834 2-Chlorophenyl, 2-fluorophenyl Chlorine enhances lipophilicity
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide C₁₃H₁₇BrNO₃S ~358.25 Bromo, methylphenoxy Steric bulk from bromo and methyl
PC945 (Antifungal Triazole) C₃₄H₃₀F₃N₅O₃ 642.63 2,4-Difluorophenyl, triazole Cytochrome P450 inhibition
Diflufenican (Herbicide) C₁₉H₁₁F₅N₂O₂ 394.30 2,4-Difluorophenyl, trifluoromethyl Pyridinecarboxamide core

Biological Activity

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2N2O3SC_{12}H_{10}F_2N_2O_3S, with a molecular weight of approximately 296.28 g/mol. The compound features a thiazinane ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC12H10F2N2O3SC_{12}H_{10}F_2N_2O_3S
Molecular Weight296.28 g/mol
LogP3.45
PSA61.00 Ų

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The thiazinane moiety is known to interfere with enzymatic processes and signal transduction pathways, particularly in cancer cells and microbial organisms.

Antitumor Activity

Research indicates that compounds containing thiazinane structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazolidinones can inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Inhibition of DNA synthesis : Compounds often bind to DNA or interfere with DNA-dependent enzymes.
  • Induction of apoptosis : Certain derivatives activate apoptotic pathways leading to programmed cell death in malignant cells.

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating effective concentration ranges for therapeutic use.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar thiazolidinone derivatives and their implications in drug development:

  • Antitumor Activity :
    • A study reported that thiazolidinone derivatives demonstrated significant cytotoxic effects on human lung cancer cell lines with IC50 values ranging from 5 to 15 µM .
    • Another investigation highlighted the ability of these compounds to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Studies :
    • A comparative analysis showed that thiazolidinones exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
    • The structural modifications in the thiazolidinone scaffold were linked to enhanced antimicrobial efficacy, suggesting a strong SAR correlation .

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